Product packaging for 1-Cyclopropyl-3-(trifluoromethoxy)benzene(Cat. No.:)

1-Cyclopropyl-3-(trifluoromethoxy)benzene

Cat. No.: B11718382
M. Wt: 202.17 g/mol
InChI Key: POFWJUJPJMRFCT-UHFFFAOYSA-N
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Description

Significance of Aryl Cyclopropane (B1198618) Motifs in Chemical Research

Aryl cyclopropane motifs are prevalent in numerous biologically active natural products and pharmaceutically important compounds. acs.org Their inclusion in a molecular structure is far from a trivial substitution; it imparts a unique set of properties that can significantly alter the parent molecule's behavior. The introduction of cyclopropyl (B3062369) groups into drug molecules can enhance metabolic stability, increase biological activity, and improve pharmacokinetic profiles. chemenu.com In fact, over 200 pharmaceutically relevant compounds feature a cyclopropylamine (B47189) moiety, a testament to the group's value in drug design. acs.org

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. libretexts.orgwikipedia.orgchemistrysteps.com This inherent strain, a combination of angle strain and torsional strain, renders the cyclopropane ring susceptible to ring-opening reactions, making it a versatile synthetic intermediate. acs.orglibretexts.orgmasterorganicchemistry.com The high ring strain elevates the heat of combustion and is a driving force for reactions that lead to the relief of this strain. wikipedia.orgmasterorganicchemistry.com This unique reactivity has been harnessed in a variety of ring transformation reactions to generate more complex molecular architectures. acs.org

From a structural standpoint, the strained bonds of the cyclopropane ring have a higher p-character than typical C-C single bonds, giving them some resemblance to a double bond. This "pi-character" allows the cyclopropyl group to engage in electronic communication with the attached aromatic ring.

Property Description Reference
Bond Angles Approximately 60°, leading to significant angle strain. libretexts.orgwikipedia.org
Reactivity Increased reactivity compared to other alkanes due to bond instability.

Importance of Trifluoromethoxy (OCF₃) Group in Advanced Chemical Design

The trifluoromethoxy (OCF₃) group has emerged as a highly valuable substituent in the design of advanced materials and pharmaceuticals. nih.govresearchgate.net Its unique combination of electronic and steric properties allows for the fine-tuning of a molecule's biological activity and bioavailability. nih.gov The incorporation of a trifluoromethoxy group can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a desirable feature in many drug candidates and agrochemicals. researchgate.netbohrium.commdpi.com

The electronic nature of the trifluoromethoxy group is a complex interplay of inductive and resonance effects. The high electronegativity of the three fluorine atoms results in a strong electron-withdrawing inductive effect (-I). nih.govresearchgate.net This effect can significantly influence the acidity and reactivity of nearby functional groups.

Parameter Value Comparison Reference
Hansch Lipophilicity Parameter (π) +1.04 More lipophilic than CF₃ (+0.88) and halogens. nih.govresearchgate.netmdpi.com
Hammett Parameter (σp) 0.35 Less electron-withdrawing than CF₃ (0.54) and SCF₃ (0.50).

Rationale for Investigating 1-Cyclopropyl-3-(trifluoromethoxy)benzene

The investigation of this compound is predicated on the synergistic potential of its constituent functional groups. The meta-substitution pattern places the electron-donating (through resonance) cyclopropyl group and the predominantly electron-withdrawing trifluoromethoxy group in a position to exert their electronic influences on the aromatic ring without direct steric hindrance.

This specific arrangement offers a unique platform to study the interplay of these two important functional groups. The cyclopropyl group can enhance metabolic stability and introduce a specific three-dimensional character, while the trifluoromethoxy group can improve lipophilicity and modulate the electronic environment of the molecule. The resulting compound is therefore a promising scaffold for the development of novel pharmaceuticals and advanced materials. Its synthesis and further functionalization could lead to a diverse library of compounds with finely tuned properties, making it a valuable building block in organic synthesis.

Synergistic Electronic and Steric Effects of meta-Substitution

The placement of the cyclopropyl and trifluoromethoxy groups at the meta positions of the benzene (B151609) ring in this compound gives rise to a compelling interplay of electronic and steric effects. The cyclopropyl group, owing to the p-character of its C-C bonds, can act as an electron-donating group through conjugation. wikipedia.org In contrast, the trifluoromethoxy group is a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. nih.gov

The electronic nature of these substituents can be quantified using Hammett constants. The cyclopropyl group has a negative Hammett constant (σm = -0.07), indicating its electron-donating character at the meta position. pitt.edustenutz.eu Conversely, the trifluoromethoxy group possesses a positive Hammett constant, signifying its electron-withdrawing nature. This juxtaposition of an electron-donating and a strong electron-withdrawing group in a meta-relationship creates a unique electronic environment within the aromatic ring. While direct resonance interaction between the two groups is precluded by their meta-positioning, their combined inductive and field effects modulate the electron density of the benzene ring, influencing its reactivity towards electrophilic and nucleophilic reagents.

Exploration of Unique Reactivity Profiles in a Bifunctionalized Aromatic System

The bifunctional nature of this compound suggests a rich and varied reactivity profile. The presence of both an activating (cyclopropyl) and a deactivating (trifluoromethoxy) group complicates predictions of regioselectivity in electrophilic aromatic substitution reactions. Generally, electron-donating groups are ortho, para-directing, while electron-withdrawing groups are meta-directing. libretexts.orgmsu.educhemistrysteps.com In this case, the cyclopropyl group would direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while the trifluoromethoxy group would direct to the positions meta to it (positions 5 and the carbon bearing the cyclopropyl group). The ultimate regiochemical outcome of such a reaction would likely be a complex mixture of products, with the relative activating and deactivating strengths of the two groups, as well as steric factors, playing a decisive role.

The unique electronic landscape of the molecule could also be exploited in other transformations. For instance, the electron-poor nature of the aromatic ring, induced by the trifluoromethoxy group, could facilitate nucleophilic aromatic substitution under certain conditions. Furthermore, the cyclopropyl group itself can undergo a variety of chemical transformations, including ring-opening reactions under specific catalytic or radical conditions. The interplay between the two substituents could modulate the reactivity of the cyclopropyl ring, potentially leading to novel synthetic applications. While specific reactivity studies on this compound are not widely documented, the foundational principles of physical organic chemistry provide a framework for predicting its chemical behavior.

Physicochemical and Spectroscopic Data of this compound

Detailed experimental data for this compound is not extensively available in the public domain. However, based on available information from chemical suppliers and analogous structures, the following data can be compiled.

Table 1: Physicochemical Properties

Property Value
CAS Number 2060034-65-1
Molecular Formula C10H9F3O
Molecular Weight 202.18 g/mol

| Purity | ≥98% |

Data sourced from ChemScene. chemscene.com

Table 2: Spectroscopic Data (Predicted/Typical)

Spectroscopy Expected Features
¹H NMR Aromatic protons (multiplets), cyclopropyl methine proton (multiplet), cyclopropyl methylene (B1212753) protons (multiplets).
¹³C NMR Aromatic carbons, cyclopropyl carbons, carbon of the trifluoromethoxy group (quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the -OCF3 group.

| Mass Spec (MS) | Molecular ion peak (M+) at m/z = 202.18, along with characteristic fragmentation patterns. |

Synthesis and Chemical Intermediates

While a specific, detailed experimental procedure for the synthesis of this compound is not prominently described in readily accessible literature, its synthesis can be envisioned through established organometallic cross-coupling reactions or by constructing the functionalized benzene ring from appropriately substituted precursors. For instance, a plausible synthetic route could involve the reaction of a Grignard reagent derived from a halogen-substituted trifluoromethoxybenzene with a cyclopropylating agent. Alternatively, a palladium-catalyzed cross-coupling reaction between a trifluoromethoxy-substituted aryl halide and a cyclopropylboronic acid derivative could be employed.

This compound serves as a valuable chemical intermediate, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature allows for further chemical modifications at either the cyclopropyl group, the aromatic ring, or through transformation of the trifluoromethoxy group. The presence of both electron-donating and electron-withdrawing features makes it a versatile building block for the synthesis of more complex molecules with tailored electronic and steric properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F3O B11718382 1-Cyclopropyl-3-(trifluoromethoxy)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-cyclopropyl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)14-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

POFWJUJPJMRFCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropyl 3 Trifluoromethoxy Benzene and Its Structural Analogues

Strategies for Cyclopropylarene Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds, and they represent the most common approach for the synthesis of cyclopropylarenes. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the synthesis of cyclopropylarenes, cyclopropylboron reagents are employed.

Potassium cyclopropyltrifluoroborate (B8364958) is a stable, crystalline solid that serves as an excellent coupling partner in Suzuki-Miyaura reactions. A significant advantage of using potassium organotrifluoroborates is their stability compared to boronic acids, which can be prone to decomposition.

The palladium-catalyzed cross-coupling of potassium cyclopropyltrifluoroborate with aryl chlorides provides a direct method for the synthesis of cyclopropylarenes. Research has demonstrated that a range of aryl chlorides, including those with electron-donating and electron-withdrawing substituents, can be successfully coupled. A particularly effective catalytic system for this transformation involves the use of Pd(OAc)₂ as the palladium source and bulky, electron-rich phosphine (B1218219) ligands such as RuPhos. The reaction is typically carried out in a mixture of toluene (B28343) and water with a base like K₂CO₃. nih.gov

The reaction accommodates a variety of functional groups on the aryl chloride, including esters, ketones, and nitriles, making it a versatile method for the synthesis of complex molecules. nih.gov

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides

Reaction Conditions: Aryl chloride (0.5 mmol), potassium cyclopropyltrifluoroborate (0.505 mmol), Pd(OAc)₂ (2 mol %), ligand (3 mol %), Cs₂CO₃ (1.5 mmol), THF/H₂O (10:1), 80 °C, 24-48 h.

Entry Aryl Chloride Ligand Product Yield (%)
1 4-Chlorobenzonitrile n-BuPAd₂ 4-Cyclopropylbenzonitrile 95
2 Methyl 4-chlorobenzoate n-BuPAd₂ Methyl 4-cyclopropylbenzoate 94
3 4'-Chloroacetophenone n-BuPAd₂ 4'-Cyclopropylacetophenone 93
4 1-Chloro-4-nitrobenzene n-BuPAd₂ 1-Cyclopropyl-4-nitrobenzene 85
5 1-Chloro-3-nitrobenzene n-BuPAd₂ 1-Cyclopropyl-3-nitrobenzene 88
6 2-Chlorobenzonitrile n-BuPAd₂ 2-Cyclopropylbenzonitrile 75
Suzuki-Miyaura Coupling with Cyclopropylboron Reagents
Cyclopropylboronic Acids

Cyclopropylboronic acid is another commonly used reagent in Suzuki-Miyaura couplings for the introduction of a cyclopropyl (B3062369) group. While effective, cyclopropylboronic acid can be prone to protodeboronation, which can reduce reaction efficiency. Despite this, successful coupling protocols have been developed.

The coupling of cyclopropylboronic acid with aryl bromides and chlorides can be achieved using various palladium catalysts and ligands. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, the combination of a palladium catalyst with bulky phosphine ligands has been shown to be effective.

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and can be applied to the synthesis of cyclopropylarenes using cyclopropylmagnesium halides.

A notable application of this methodology is the nickel-catalyzed cross-coupling of tertiary alkylmagnesium halides with aryl bromides. This reaction has been shown to tolerate a trifluoromethoxy group on the aryl bromide, demonstrating its potential for the synthesis of 1-cyclopropyl-3-(trifluoromethoxy)benzene. nih.gov The use of N-heterocyclic carbene (NHC) ligands with a nickel catalyst has been found to be effective for this transformation. nih.gov

Furthermore, the palladium-catalyzed Kumada coupling of cyclopropylmagnesium bromide with aryl bromides can be efficiently mediated by the addition of zinc halides. This "softening" of the Grignard reagent with a zinc salt leads to higher yields and better functional group tolerance. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Kumada Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides

Reaction Conditions: Aryl bromide (1.0 mmol), cyclopropylmagnesium bromide (1.2 mmol), Pd(OAc)₂ (2 mol %), P(t-Bu)₃ (4 mol %), ZnBr₂ (0.5 mmol), THF, room temperature, 2-16 h.

Entry Aryl Bromide Product Yield (%)
1 4-Bromoanisole 4-Cyclopropylanisole 92
2 4-Bromotoluene 4-Cyclopropyltoluene 89
3 Methyl 4-bromobenzoate Methyl 4-cyclopropylbenzoate 85
4 4-Bromobenzonitrile 4-Cyclopropylbenzonitrile 88
5 1-Bromo-4-fluorobenzene 1-Cyclopropyl-4-fluorobenzene 90
6 1-Bromo-3,5-dimethylbenzene 1-Cyclopropyl-3,5-dimethylbenzene 91
Cross-Coupling with Organobismuth Reagents

Organobismuth reagents have emerged as alternative coupling partners in transition metal-catalyzed cross-coupling reactions. Tricyclopropylbismuth (B1255716), in particular, has been shown to be an effective reagent for the cyclopropylation of aryl halides and triflates.

The palladium-catalyzed cross-coupling of tricyclopropylbismuth with a variety of aryl and heterocyclic halides and triflates proceeds in good to excellent yields. organic-chemistry.orgnih.gov A key advantage of this method is its tolerance to a wide range of functional groups and the fact that it does not require strictly anhydrous conditions. organic-chemistry.orgnih.gov The reaction is typically catalyzed by Pd(PPh₃)₄ in the presence of a base such as K₂CO₃ in a solvent like DMF at elevated temperatures. organic-chemistry.org

This methodology has been successfully applied to aryl halides bearing both electron-donating and electron-withdrawing substituents, making it a viable route for the synthesis of compounds like this compound.

Table 3: Palladium-Catalyzed Cross-Coupling of Tricyclopropylbismuth with Aryl Halides and Triflates

Reaction Conditions: Aryl halide/triflate (1.0 mmol), tricyclopropylbismuth (0.4 mmol), Pd(PPh₃)₄ (5 mol %), K₂CO₃ (2.0 mmol), DMF, 90 °C, 16 h.

Entry Aryl Halide/Triflate Product Yield (%)
1 4-Iodoanisole 4-Cyclopropylanisole 95
2 4-Bromobenzonitrile 4-Cyclopropylbenzonitrile 92
3 Methyl 4-iodobenzoate Methyl 4-cyclopropylbenzoate 89
4 1-Bromo-4-fluorobenzene 1-Cyclopropyl-4-fluorobenzene 85
5 1-Iodo-4-nitrobenzene 1-Cyclopropyl-4-nitrobenzene 82
6 4-Trifluoromethylphenyl triflate 4-Cyclopropyl-1-(trifluoromethyl)benzene 78
Nickel-Catalyzed Approaches to Cyclopropylarenes

Nickel catalysis offers a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-carbon bonds. In the context of cyclopropylarene synthesis, nickel-catalyzed reactions can be broadly categorized into cross-coupling reactions and cyclopropanation of alkenes.

One prominent approach involves the nickel-catalyzed reductive cross-coupling of 1,3-dihalides or their precursors. For instance, intramolecular cross-electrophile coupling (XEC) reactions of 1,3-diols can be used to form cyclopropanes. nih.gov In this type of reaction, a Ni(0) catalyst is proposed to react with a 1,3-diiodide (formed in situ from a 1,3-dimesylate), leading to the formation of a nickelacyclobutane intermediate which then undergoes reductive elimination to furnish the cyclopropane (B1198618) ring. nih.gov

Another significant strategy is the direct cyclopropanation of alkenes using nickel carbenes. Researchers have developed efficient protocols for generating nucleophilic nickel carbene species from sources like dichloromethane (B109758) (CH₂Cl₂). thieme-connect.com These nickel carbenes can then react with electron-deficient alkenes, such as α,β-unsaturated esters, to yield cyclopropanes. thieme-connect.com The use of chiral PyBOX ligands in these systems has enabled excellent enantioselectivity. thieme-connect.com A proposed mechanism involves a stepwise [2+2]-cycloaddition between the nickel carbene and the alkene, followed by C–C reductive elimination to form the cyclopropane product. thieme-connect.com Additionally, the combination of diiodomethane (B129776) and diethylzinc (B1219324) can be drastically accelerated by nickel catalysts for the cyclopropanation of electron-deficient alkenes, providing access to a wide range of cyclopropyl ketones, esters, and amides. rsc.org

The catalytic cycle for these transformations is complex and highly dependent on the specific ligands and substrates used. A binding equilibrium between the olefin substrate and the phosphine ligand often governs the ratio between product formation and unproductive side reactions. acs.org

Table 1: Overview of Nickel-Catalyzed Cyclopropanation Approaches
MethodCatalyst SystemCarbene/Methylene (B1212753) SourceSubstrate ScopeKey Features
Reductive Cross-Electrophile CouplingNi(0) catalyst / Grignard reagentDerived from 1,3-dimesylatesAlkylcyclopropanes from 1,3-diolsStereoablative due to radical intermediates. nih.gov
Nucleophilic Cyclopropanation[(S,S)-BnPyBOX]NiBr₂ / MnDichloromethane (CH₂Cl₂)Electron-deficient alkenes (e.g., α,β-unsaturated esters)Enantioselective; nucleophilic nickel carbene intermediate. thieme-connect.com
Accelerated Simmons-Smith TypeNickel catalyst / Et₂ZnDiiodomethane (CH₂I₂)Electron-deficient alkenes (ketones, esters, amides)Drastic acceleration compared to uncatalyzed reaction. rsc.org

Carbene Addition to Alkenes for Cyclopropane Ring Formation

The addition of a carbene or a carbenoid to an alkene double bond is a fundamental and widely utilized method for synthesizing cyclopropanes. This reaction is a type of cycloaddition that is typically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.

Carbenes (R₂C:) are neutral, divalent carbon species that are highly reactive and generally act as electrophiles, reacting with nucleophilic C=C double bonds in a single, concerted step. They are often generated in situ from various precursors. Carbenoids, on the other hand, are metal-complexed reagents that exhibit carbene-like reactivity but are often less reactive and more selective than free carbenes.

Diazo compounds, such as diazomethane (B1218177) and ethyl diazoacetate (EDA), are versatile precursors for generating carbenes for cyclopropanation. mdpi.com The decomposition of diazo compounds to release dinitrogen gas and a carbene can be initiated thermally, photochemically, or, most commonly, through transition metal catalysis. acs.org

The metal-catalyzed decomposition of diazo compounds proceeds via a metal-carbene intermediate. This approach offers significant control over the reaction's selectivity. For example, engineered enzymes containing iron-heme cofactors have been shown to catalyze enantioselective olefin cyclopropanation with EDA, both in vitro and in whole-cell systems. researchgate.net In these biocatalytic systems, styrene (B11656), produced metabolically by engineered E. coli, can be converted into phenyl cyclopropanes. researchgate.net

A metal-free alternative involves a 1,3-dipolar cycloaddition of the diazo compound to the alkene, forming a pyrazoline intermediate. Subsequent thermal or photochemical decomposition of the pyrazoline expels nitrogen gas to yield the cyclopropane. acs.org This method is advantageous as it avoids metal catalysts and halogenated reagents, with N₂ as the only byproduct. acs.org

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). researchgate.netconicet.gov.ar This reagent is prepared from diiodomethane (CH₂I₂) and a zinc-copper couple. rsc.orgresearchgate.net The reaction is stereospecific, with the methylene group adding syn to the double bond, preserving the original stereochemistry of the alkene. rsc.orgconicet.gov.ar

The mechanism is thought to proceed in a concerted fashion through a "butterfly-shaped" transition state, without the involvement of a free carbene. researchgate.net The Simmons-Smith reagent is electrophilic, reacting faster with electron-rich alkenes. beilstein-journals.org A key feature of this reaction is its ability to be directed by hydroxyl groups. The zinc atom can coordinate to a nearby hydroxyl group in the substrate, directing the cyclopropanation to occur on the same face (cis) of the molecule as the hydroxyl group. conicet.gov.arbeilstein-journals.org

Several modifications have been developed to improve the reactivity and reduce the cost of the original procedure. The Furukawa modification uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, which increases the reactivity of the system. conicet.gov.ar

Diels-Alder Reactions for Cyclopropylarene Construction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene). nih.gov While not a direct method for forming the cyclopropane ring itself, it can be a key step in the construction of complex cyclopropyl-substituted aromatic systems.

In this strategy, either the diene or the dienophile can contain a pre-existing cyclopropyl group. The reaction proceeds to form a cyclopropyl-substituted cyclohexene (B86901) or a related dihydroaromatic intermediate. Subsequent oxidation or aromatization of this intermediate then yields the final cyclopropylarene. Cobalt-catalyzed Diels-Alder reactions have been successfully employed for the synthesis of bicyclopropyl-substituted arene derivatives. researchgate.net These cycloaddition processes generally leave the cyclopropyl moiety intact, indicating that radical intermediates are not formed during the reaction. researchgate.net

Cyclopropenes themselves can also act as highly reactive dienophiles in Diels-Alder reactions due to their ring strain. The resulting adducts are bicyclic systems containing the cyclopropane ring, which can then be further manipulated to generate complex carbocyclic frameworks.

Photocatalytic and Electrocatalytic Cyclopropane Syntheses

Modern synthetic chemistry has seen the emergence of photocatalytic and electrocatalytic methods for cyclopropane synthesis, which often proceed under mild conditions.

Photoredox catalysis can enable the generation of radical carbenoids or carbenoid-like radicals as the cyclopropanating species. These methods are noted for their excellent functional group tolerance and mild reaction conditions. chemrxiv.org For instance, a bench-stable bifunctional reagent, triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, can be used in combination with an organic photocatalyst and visible light to cyclopropanate a wide array of olefins, including those substituted with trifluoromethyl groups. udel.edu

Electrocatalysis provides another avenue for these transformations. An electrochemical methodology for the cyclopropanation of alkenes has been developed using a nickel-catalyzed process in a continuous-flow system. nih.gov This approach is notable for its broad substrate scope, tolerance to air and moisture, and scalability. Mechanistic studies suggest the electro-generation of a nickel carbene as the key intermediate in this process. nih.gov Another strategy involves the copper(I)-catalyzed photochemical addition of dichloromethane to electron-deficient olefins to give 1,3-dichloro compounds, which are then converted to cyclopropanes via an electroreductive dehalogenation reaction. nih.gov

Strategies for Trifluoromethoxy (OCF₃) Group Introduction

The trifluoromethoxy (OCF₃) group is a valuable substituent in medicinal and agricultural chemistry due to its high lipophilicity and metabolic stability. mdpi.com Its introduction onto an aromatic ring can be challenging and typically involves either nucleophilic, electrophilic, or radical-based strategies.

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions, such as the chlorination of anisoles followed by a chlorine-fluorine exchange with SbF₃ or HF. More contemporary methods offer milder and more functional-group-tolerant pathways.

Nucleophilic Trifluoromethoxylation: These methods typically involve the reaction of an aryl halide or diazonium salt with a source of the trifluoromethoxide anion (CF₃O⁻). Copper-mediated or -catalyzed reactions using reagents like silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃) are common examples. conicet.gov.ar

Electrophilic Trifluoromethoxylation: The development of electrophilic trifluoromethoxylating reagents has enabled the direct conversion of phenols or other nucleophilic aromatic substrates into trifluoromethoxy-containing compounds. Hypervalent iodine(III) reagents, such as Togni reagents, and sulfonium-based reagents, like Umemoto reagents, are prominent examples. mdpi.com For instance, phenols can be trifluoromethylated with Togni reagents, often activated by a Lewis acid like Zn(NTf₂)₂, to give aryl trifluoromethyl ethers. mdpi.com

Radical Trifluoromethoxylation: Radical-based approaches have recently gained prominence. A catalytic intermolecular C–H trifluoromethoxylation of arenes has been developed using redox-active catalysts and specialized N–OCF₃ reagents. Under visible light irradiation, these reagents can release the trifluoromethoxy radical (•OCF₃), which is then trapped by the arene. The resulting cyclohexadienyl radical intermediate is subsequently oxidized and deprotonated to yield the final product. This method is appealing for late-stage functionalization as it does not require pre-functionalization of the aromatic ring.

Table 2: Comparison of Trifluoromethoxylation Strategies
StrategyTypical ReagentsSubstrateKey Characteristics
NucleophilicAgOCF₃, CsOCF₃, Cu(I) catalystsAryl halides, Aryl diazonium saltsRequires pre-functionalized arenes. conicet.gov.ar
ElectrophilicTogni reagents, Umemoto reagentsPhenols, electron-rich arenesDirect conversion of phenols; often requires activation. mdpi.com
RadicalN-OCF₃ reagents, photocatalystsArenes (C-H bonds)Direct C-H functionalization; mild conditions; suitable for late-stage modification.

Nucleophilic Trifluoromethoxylation Pathways

Nucleophilic trifluoromethoxylation involves the reaction of a trifluoromethoxide anion (CF₃O⁻) source with a suitable electrophile. While direct nucleophilic aromatic substitution on an unactivated benzene (B151609) ring is challenging, these methods are effective for synthesizing precursors or for reactions with activated aromatic systems. The primary difficulty lies in the generation and stability of the trifluoromethoxide anion. researchgate.net

Trifluoromethyl trifluoromethanesulfonate (B1224126) (TFMT) has been identified as a reagent for nucleophilic trifluoromethoxylation. researchgate.net It is capable of releasing the trifluoromethoxide anion, which can then react with appropriate electrophiles. researchgate.net This approach is part of a broader class of reagents developed to overcome the challenges associated with the instability of the trifluoromethoxide source. researchgate.net

A significant advancement in nucleophilic trifluoromethoxylation is the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a stable and easily prepared reagent. researchgate.netresearchgate.net In the presence of a base, TFBO can release the trifluoromethoxide species in situ, which then reacts with electrophiles like alkyl halides. researchgate.net This method avoids the need for silver, which is often required in other nucleophilic pathways, and proceeds under mild conditions. researchgate.net The TFBO reagent itself is thermally stable and can be synthesized from benzyl (B1604629) aldehydes. researchgate.net

Below is a table summarizing the nucleophilic trifluoromethoxylation of various alkyl halides using TFBO, demonstrating the reagent's utility.

EntryAlkyl Halide SubstrateProductYield
11-Iodooctane1-(Trifluoromethoxy)octane75%
21-Bromooctane1-(Trifluoromethoxy)octane70%
3Benzyl bromideBenzyl trifluoromethyl ether82%
41-Iodoadamantane1-(Trifluoromethoxy)adamantane65%
Yields are based on representative data from studies on TFBO reactivity with alkyl halides. researchgate.net

Electrophilic Trifluoromethoxylation

Electrophilic trifluoromethoxylation involves the generation of an electrophilic "OCF₃⁺" equivalent that reacts with a nucleophilic substrate, such as an electron-rich aromatic ring. However, developing stable and effective reagents that can deliver an electrophilic trifluoromethoxy group has proven to be a substantial challenge in synthetic chemistry. researchgate.net Traditional methods often suffer from harsh reaction conditions, the use of toxic reagents, and limited substrate scope. researchgate.net While some progress has been made in the electrophilic trifluoromethylation of hydroxyl groups, direct electrophilic trifluoromethoxylation of arenes remains a less developed area compared to other approaches. researchgate.net

Radical Trifluoromethoxylation

Radical trifluoromethoxylation has emerged as a powerful and attractive strategy for the direct C-H functionalization of aromatic and heteroaromatic compounds. nih.govnih.gov This approach circumvents the need for pre-functionalized substrates. A key development in this area is the use of bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) as a practical and efficient source of the trifluoromethoxy radical (•OCF₃). nih.govdocumentsdelivered.com BTMP is advantageous as it can be prepared from inexpensive bulk chemicals. nih.gov

The generation of the •OCF₃ radical from BTMP can be achieved under mild conditions using two primary methods:

Visible Light Photoredox Catalysis: This method uses a photocatalyst to initiate the homolytic cleavage of the peroxide bond in BTMP upon irradiation with visible light. nih.gov

TEMPO Catalysis: (2,2,6,6-Tetrachloro-1-piperidinyloxy) can act as a catalytic electron shuttle to activate BTMP and generate the trifluoromethoxy radical. nih.gov

These methods have been successfully applied to a range of aromatic substrates, including those with electron-withdrawing and electron-neutral substituents. nih.gov

The table below illustrates the scope of TEMPO-catalyzed C-H trifluoromethoxylation of various arenes using BTMP.

EntryArene SubstrateProduct(s)Total Yield¹Isomer Ratio (o:m:p)
1Benzene(Trifluoromethoxy)benzene70%-
2FluorobenzeneFluoro(trifluoromethoxy)benzene55%1:0:2.3
3ChlorobenzeneChloro(trifluoromethoxy)benzene65%1:0:2.1
4Benzonitrile(Trifluoromethoxy)benzonitrile81%0:1:0.6
¹Yields determined by ¹⁹F NMR. Data adapted from studies on BTMP reactivity. nih.gov

Transition Metal-Catalyzed Trifluoromethoxylation

Transition metal catalysis offers a versatile platform for forming C-OCF₃ bonds, providing pathways with unique reactivity and selectivity. Various metals have been explored, with rhodium catalysis showing particular promise in asymmetric transformations.

Significant progress in this area includes the development of the first enantioselective allylic trifluoromethoxylation reactions using rhodium catalysis. chinesechemsoc.org This method employs a rhodium/diene catalyst system to react racemic allylic trichloroacetimidates with a trifluoromethoxylation source. chinesechemsoc.org The reaction proceeds through a dynamic kinetic asymmetric process, allowing the conversion of a racemic starting material into a single enantiomer of the chiral product in high yield and with excellent enantioselectivity. chinesechemsoc.org Density functional theory (DFT) calculations suggest that the C–OCF₃ bond formation occurs via an outer-sphere nucleophilic attack. chinesechemsoc.org While this has been demonstrated on allylic systems, it represents a key advance in transition metal-catalyzed trifluoromethoxylation. chinesechemsoc.org

The table below summarizes the results for the rhodium-catalyzed asymmetric trifluoromethoxylation of various racemic allylic trichloroacetimidates.

EntrySubstrate (R group)YieldEnantiomeric Excess (ee)
1Phenyl95%96%
24-Methylphenyl97%96%
34-Methoxyphenyl96%97%
42-Naphthyl94%95%
5Cinnamyl85%93%
Data adapted from studies on Rh-catalyzed asymmetric trifluoromethoxylation. chinesechemsoc.org
Copper-Catalyzed Trifluoromethoxylation

Copper-catalyzed reactions have emerged as a powerful tool for the introduction of the trifluoromethoxy group into aromatic systems. These methods often provide an advantage over traditional approaches that may require harsh reaction conditions. While a specific copper-catalyzed synthesis for this compound is not extensively detailed in the literature, the general principles of copper-catalyzed trifluoromethoxylation can be applied.

Typically, these reactions involve an aryl precursor, a copper catalyst, a suitable ligand, and a trifluoromethoxylation reagent. One common source of the trifluoromethoxy group is trifluoromethyl arylsulfonate (TFMS). The copper catalyst, often in its +1 or +2 oxidation state, facilitates the transfer of the -OCF3 group to the aromatic ring. The choice of ligand is crucial for the efficiency and selectivity of the reaction, with various phosphine and nitrogen-based ligands being employed.

For the synthesis of this compound, a potential starting material could be 3-cyclopropylphenylboronic acid or a related organometallic derivative. The reaction would proceed via a cross-coupling mechanism, where the copper catalyst mediates the formation of the C-O bond between the aromatic ring and the trifluoromethoxy group.

Table 1: Key Components in Copper-Catalyzed Trifluoromethoxylation

ComponentRoleExamples
Aryl Precursor Provides the aromatic scaffoldArylboronic acids, Arylstannanes, Aryl halides
Copper Catalyst Facilitates the C-O bond formationCu(I) salts (e.g., CuI, CuCl), Cu(II) salts (e.g., Cu(OAc)2)
Ligand Modulates catalyst activity and stabilityPhosphines (e.g., Xantphos), N-heterocyclic carbenes (NHCs), Phenanthrolines
-OCF3 Source Provides the trifluoromethoxy groupTrifluoromethyl arylsulfonate (TFMS), AgOCF3

Late-Stage Trifluoromethoxylation Approaches

Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late step in the synthetic sequence. This strategy is highly desirable in drug discovery as it allows for the rapid generation of analogues from a common intermediate. Late-stage trifluoromethoxylation of a cyclopropyl-substituted benzene ring would be an efficient route to this compound.

Several methods for late-stage trifluoromethoxylation have been developed, often relying on the direct C-H functionalization of the aromatic ring. researchgate.net These reactions typically employ a hypervalent iodine reagent or a photoredox catalyst to generate a reactive trifluoromethoxyl radical or a related species. nih.govresearchgate.net This reactive intermediate then attacks the aromatic ring to form the desired product.

The regioselectivity of late-stage C-H trifluoromethoxylation can be a significant challenge. For a substrate like cyclopropylbenzene (B146485), the directing effects of the cyclopropyl group would influence the position of trifluoromethoxylation. The cyclopropyl group is generally considered an ortho-, para-director, which could make the synthesis of the meta-substituted product, this compound, more complex.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis involves the coupling of two or more fragments that make up the final molecule, while a divergent synthesis starts from a common intermediate that is then elaborated into a variety of related products.

Sequential Functionalization of Benzene Derivatives

A straightforward approach to this compound is the sequential functionalization of a benzene derivative. This can be achieved in two principal ways:

Introduction of the cyclopropyl group first, followed by trifluoromethoxylation: This would involve the synthesis of cyclopropylbenzene, which can be prepared via a Simmons-Smith reaction of styrene or a Suzuki coupling of phenylboronic acid with a cyclopropylboronic acid derivative. The subsequent trifluoromethoxylation of cyclopropylbenzene would then yield the target molecule.

Introduction of the trifluoromethoxy group first, followed by cyclopropylation: This route would begin with the synthesis of (3-bromophenyl)(trifluoromethoxy)benzene or a related halogenated trifluoromethoxybenzene derivative. The cyclopropyl group could then be introduced via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling.

Table 2: Comparison of Sequential Functionalization Routes

RouteStarting MaterialKey Transformation(s)Potential Challenges
1 Benzene/StyreneCyclopropylation, TrifluoromethoxylationRegioselectivity of trifluoromethoxylation
2 Halogenated BenzeneTrifluoromethoxylation, CyclopropylationAvailability of starting materials, reaction conditions for coupling

Challenges in Regioselective Synthesis

A primary challenge in the synthesis of this compound is achieving the desired 1,3-substitution pattern on the benzene ring. The directing effects of both the cyclopropyl and trifluoromethoxy groups must be considered.

Cyclopropyl Group: As an activating, ortho-, para-directing group, the cyclopropyl substituent would favor functionalization at the 2- and 4-positions.

Trifluoromethoxy Group: This group is deactivating and meta-directing, which would favor substitution at the 3- and 5-positions relative to itself.

When performing an electrophilic aromatic substitution on cyclopropylbenzene, a mixture of ortho and para isomers is expected. To obtain the meta-product, a different strategy is required. One approach is to use a starting material that already has the desired 1,3-substitution pattern, such as 3-bromocyclopropylbenzene or 1-bromo-3-(trifluoromethoxy)benzene, and then introduce the second substituent via a cross-coupling reaction.

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of this compound relies heavily on the optimization of reaction conditions and the selection of an appropriate catalyst system. nih.govacs.org Key parameters that require careful tuning include:

Catalyst: The choice of metal (e.g., copper, palladium) and its oxidation state can significantly impact the reaction outcome.

Ligand: The ligand plays a critical role in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of reaction intermediates.

Temperature: Reaction temperature influences the rate of reaction and can also affect the selectivity.

Base: In cross-coupling reactions, the choice and amount of base are crucial for the transmetalation step.

A systematic approach to optimization, such as a design of experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound. nih.govacs.org

Mechanistic Investigations of Reactions Involving 1 Cyclopropyl 3 Trifluoromethoxy Benzene

Influence of the Trifluoromethoxy Group on Reaction Pathways

The trifluoromethoxy (OCF₃) group is a powerful modulator of chemical reactivity, exerting a unique electronic influence on aromatic systems such as 1-cyclopropyl-3-(trifluoromethoxy)benzene. Its effects are primarily twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This combination significantly shapes the pathways of various chemical reactions involving the substituted benzene (B151609) ring.

Activation of Electrophilic Sites through Inductive Withdrawal

The trifluoromethoxy group is characterized by its potent electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. This strong inductive effect deactivates the aromatic ring toward electrophilic aromatic substitution by reducing its electron density. minia.edu.egquora.com In the case of this compound, this deactivation makes the benzene ring less nucleophilic than benzene itself.

However, the deactivation is not uniform across all positions of the ring. The inductive effect is most pronounced at the positions closest to the substituent. Consequently, the ortho and para positions are more deactivated than the meta positions. This directs incoming electrophiles preferentially to the meta positions relative to the trifluoromethoxy group. aakash.ac.in The cyclopropyl (B3062369) group, being an ortho, para-director, also influences the final regiochemical outcome of such reactions. The interplay between the meta-directing deactivating trifluoromethoxy group and the ortho, para-directing activating cyclopropyl group can lead to a mixture of products, with the specific outcome often depending on the reaction conditions and the nature of the electrophile.

Impact on Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com In this compound, the trifluoromethoxy group is in the meta position relative to the other ring positions, and therefore does not provide the same level of activation for a typical SNAr mechanism as it would if it were in an ortho or para position.

Role in Superelectrophile Chemistry

The trifluoromethyl group (CF₃), which is electronically similar to the trifluoromethoxy group, has been shown to have profound effects in superelectrophile chemistry. nih.gov Superelectrophiles, generated in superacidic media, are highly reactive cationic species. The strong electron-withdrawing properties of such groups can enhance the electrophilic character of cationic sites within a molecule. nih.gov

For this compound, interaction with a superacid could lead to the formation of highly reactive intermediates. Protonation of the cyclopropane (B1198618) ring or the aromatic ring can generate carbocations whose reactivity is modulated by the trifluoromethoxy group. The electron-withdrawing nature of the OCF₃ group would lead to greater positive charge delocalization in these superelectrophilic intermediates, which can result in unusual chemo-, regio-, and stereoselectivity in their subsequent reactions. nih.gov

Effects on Reaction Chemo-, Regio-, and Stereoselectivity

The combined electronic and steric properties of the cyclopropyl and trifluoromethoxy groups in this compound significantly influence the selectivity of its reactions.

Chemoselectivity: In reactions where both the aromatic ring and the cyclopropane ring can react, the electronic nature of the trifluoromethoxy group can play a deciding role. For instance, in electrophilic additions, the deactivated aromatic ring may be less reactive than the strained cyclopropane ring, leading to preferential reaction at the cyclopropyl group.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the two substituents can be either cooperative or competitive. The trifluoromethoxy group is a meta-director, while the cyclopropyl group is an ortho, para-director. This can lead to complex product mixtures, though the strong deactivating nature of the trifluoromethoxy group will generally disfavor substitution at the positions ortho and para to it.

Stereoselectivity: The steric bulk of the trifluoromethoxy and cyclopropyl groups can influence the stereochemical outcome of reactions at or near the aromatic ring. For instance, in reactions involving the cyclopropane ring, the approach of a reagent can be sterically hindered by the trifluoromethoxy group, leading to a preference for one stereoisomer over another.

Reaction TypeDirecting Effect of Cyclopropyl GroupDirecting Effect of Trifluoromethoxy GroupPredicted Major Regioisomers
Electrophilic Aromatic Substitutionortho, parametaComplex mixture, influenced by steric and electronic factors

Reactivity of the Cyclopropane Ring in the Context of an Aryl Substituent

The cyclopropane ring is a strained three-membered carbocycle that exhibits unique reactivity, often behaving similarly to a double bond. When attached to an aryl group, its reactivity is influenced by the electronic properties of the substituents on the aromatic ring.

Ring-Opening Reactions Mediated by Strain Relief

A key feature of cyclopropane chemistry is the propensity for ring-opening reactions, which are driven by the release of approximately 27 kcal/mol of ring strain. researchgate.net These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals. In the case of aryl-substituted cyclopropanes, the aromatic ring can stabilize intermediates formed during the ring-opening process.

For this compound, the electron-withdrawing trifluoromethoxy group influences the stability of any charged intermediates. In an acid-catalyzed ring-opening, for example, protonation of the cyclopropane ring leads to a carbocationic intermediate. The electron-withdrawing nature of the trifluoromethoxy group would destabilize a positive charge on the benzylic carbon, potentially slowing down the rate of ring-opening compared to an unsubstituted or electron-donating group substituted cyclopropylbenzene (B146485). nih.govnih.gov The regioselectivity of the ring-opening, in terms of which C-C bond of the cyclopropane cleaves, can also be influenced by the electronic effects of the aryl substituent.

FeatureDescription
Driving ForceRelease of ring strain (approx. 27 kcal/mol)
InitiationElectrophiles, nucleophiles, radicals, transition metals
Influence of Aryl GroupStabilization of intermediates
Effect of Trifluoromethoxy GroupDestabilization of carbocationic intermediates, potentially slowing the reaction rate

Interplay of Substituent Effects

Combined Inductive and Resonance Effects on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is controlled by the combined electronic effects of the cyclopropyl and trifluoromethoxy substituents. minia.edu.eglibretexts.org These effects can be dissected into inductive (through sigma bonds) and resonance (through pi systems) components. ualberta.calumenlearning.com

Cyclopropyl Group: The cyclopropyl group is considered an activating group, meaning it makes the benzene ring more reactive towards electrophiles than benzene itself. Its electronic character is complex. Inductively, it is weakly electron-donating. However, its primary activating influence comes from its ability to donate electron density through hyperconjugation. The C-C bonds of the cyclopropyl ring have significant p-character and can overlap with the pi system of the aromatic ring, similar to a resonance effect. wikipedia.org This donation of electron density stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution. As an activating group, it directs incoming electrophiles to the ortho and para positions.

Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating. The highly electronegative fluorine atoms pull electron density away from the methoxy (B1213986) carbon and, subsequently, from the oxygen atom and the aromatic ring through the sigma bond network (a strong negative inductive effect, -I). minia.edu.eg While the oxygen atom possesses lone pairs that can be donated to the ring via resonance (a positive resonance effect, +R), this effect is significantly diminished by the strong inductive withdrawal of the CF₃ group. The net result is that the trifluoromethoxy group strongly withdraws electron density from the ring, making it much less reactive towards electrophiles. Deactivating groups generally direct incoming electrophiles to the meta position.

In this compound, these two groups are in a meta relationship to each other. Their combined influence on a subsequent electrophilic substitution reaction dictates the position of attack. The activating, ortho, para-directing cyclopropyl group will direct an incoming electrophile to its ortho positions (positions 2 and 4) and its para position (position 6). The deactivating, meta-directing trifluoromethoxy group will direct to its meta positions (positions 5 and 1, though 1 is already substituted).

The positions are numbered as follows: C1-Cyclopropyl, C2, C3-Trifluoromethoxy, C4, C5, C6.

Positions ortho to cyclopropyl: 2, 6

Position para to cyclopropyl: 4

Positions meta to trifluoromethoxy: 5

The directing effects reinforce each other at position 5 (meta to -OCF₃) and position 4 (para to cyclopropyl). However, the activating effect of the cyclopropyl group is generally stronger than the deactivating effect of the trifluoromethoxy group in determining the major product. Therefore, substitution is most likely to occur at the positions activated by the cyclopropyl group, particularly the less sterically hindered position 4 (para to the cyclopropyl group) and position 6 (ortho to the cyclopropyl group). Position 2 is sterically hindered by both adjacent substituents.

SubstituentInductive Effect (-I/+I)Resonance Effect (-R/+R)Overall Effect on RingDirecting Influence
-Cyclopropyl Weakly +I (Donating)+R-like (Donating via hyperconjugation)Activatingortho, para
-OCF₃ Strongly -I (Withdrawing)Weakly +R (Donating)Strongly Deactivatingmeta

Stereochemical Control and Diastereoselectivity in Reactions

The substituents on the benzene ring of this compound can play a crucial role in controlling the stereochemistry of reactions that create new chiral centers. The three-dimensional structure of the cyclopropyl group and the steric bulk of the trifluoromethoxy group can influence the trajectory of an incoming reagent, leading to diastereoselective outcomes.

For instance, if a reaction were to introduce a new stereocenter adjacent to the ring (at a benzylic position), the existing groups could direct the approach of a reagent to one face of the molecule over the other. This steric hindrance can be a powerful tool for controlling the relative configuration of newly formed stereocenters.

In radical-mediated reactions, the presence of a bulky group like trifluoromethyl has been shown to exert significant steric influence, leading to high or even exclusive diastereoselectivity in cyclization reactions. acs.org A similar effect could be anticipated for the trifluoromethoxy group in reactions involving this compound. For example, in a hypothetical radical addition to a double bond attached to the aromatic ring, the trifluoromethoxy and cyclopropyl groups would create a chiral environment that could favor the formation of one diastereomer over another.

Furthermore, cycloaddition reactions involving the aromatic ring or an attached diene could be influenced by the substituents. The facial selectivity of such reactions would be dictated by the steric and electronic properties of the cyclopropyl and trifluoromethoxy groups. Research on fluxional molecules has shown that the stereochemical equilibrium can be biased by the attachment of substituents, demonstrating that even remote groups can exert significant stereochemical control. nih.gov This principle suggests that the substituents on this compound could be exploited to control stereochemical outcomes in more complex synthetic transformations.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental spectroscopic data for the compound this compound. Consequently, the generation of a comprehensive article detailing its spectroscopic and structural elucidation, as per the requested outline, cannot be completed at this time.

The required specific data points for ¹H NMR, ¹³C NMR, and ¹⁹F NMR characterization, including precise chemical shifts and coupling constants, are not documented in the accessible resources. Similarly, experimental Infrared (IR) and Raman spectroscopy data, which would be necessary for a detailed vibrational analysis of the compound's functional groups and the identification of its aromatic and aliphatic modes, could not be located.

While spectroscopic information exists for structurally related compounds—such as those containing a cyclopropyl ring, a trifluoromethoxy group, or a 1,3-disubstituted benzene ring—extrapolating this data would not adhere to the strict requirement of focusing solely on this compound. The creation of an accurate and authoritative scientific article necessitates veritable experimental data specific to the compound .

Until such data is published and made accessible, a detailed analysis and the creation of corresponding data tables for the spectroscopic and structural elucidation of this compound remains unfeasible.

Spectroscopic and Structural Elucidation of 1 Cyclopropyl 3 Trifluoromethoxy Benzene

Advanced Spectroscopic Techniques for Structural Confirmation

Advanced spectroscopic methods are indispensable for the unambiguous determination of molecular structures, providing detailed insights into atomic arrangement in both the solid state and the gas phase. Techniques such as X-ray diffraction and gas-phase electron diffraction offer complementary information, crucial for a comprehensive understanding of a molecule's three-dimensional geometry and conformational preferences.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice. researchgate.net While a specific crystal structure for 1-cyclopropyl-3-(trifluoromethoxy)benzene is not detailed in seminal literature, the analysis of its derivatives or related compounds is a powerful and standard approach to understand its likely solid-state behavior.

The crystallographic analysis of derivatives provides critical insights into:

Molecular Conformation: It establishes the preferred orientation of the cyclopropyl (B3062369) and trifluoromethoxy substituents relative to the benzene (B151609) ring in the crystalline form.

Intermolecular Interactions: It identifies and quantifies non-covalent interactions such as π-π stacking, C-H···π, and dipole-dipole forces that govern the crystal packing. researchgate.netsemanticscholar.org Understanding these interactions is key to predicting the physical properties of the material.

Absolute Configuration: For chiral derivatives, SCXRD can unambiguously determine the absolute stereochemistry.

Table 1: Representative Crystallographic Data for a Substituted Benzene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.0478
b (Å) 9.8093
c (Å) 13.1602
**β (°) ** 104.712
**Volume (ų) ** 1004.85
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.375

| R-factor (R₁) | 0.0395 |

This table presents example data to illustrate the output of a single-crystal X-ray diffraction experiment and does not represent the target compound.

Gas-phase electron diffraction (GED) is a premier technique for determining the geometric structure of molecules in a state free from the influence of intermolecular forces that are present in liquids and solids. wikipedia.orgnih.gov This method is particularly valuable for studying the conformational equilibria of flexible molecules like this compound.

The primary focus of GED studies on related trifluoromethoxybenzene compounds is the rotational isomerism around the C(aryl)−O bond. researchgate.net Two principal conformations are typically considered:

Orthogonal ([o]-form): The C−O−C plane is perpendicular to the plane of the benzene ring.

Planar ([e]-form): The trifluoromethoxy group lies in the same plane as the benzene ring.

Studies on trifluoromethoxybenzene and its fluoro-derivatives have shown that the conformational landscape is complex. researchgate.netacs.org Gas electron diffraction experiments, often combined with quantum chemical calculations, indicate that in the gas phase, these molecules exist as a mixture of conformers. researchgate.net For trifluoromethoxybenzene itself, the orthogonal ([o]-form) is found to be the more stable conformer, with a smaller percentage of the planar ([e]-form) also present at room temperature. researchgate.net The energy difference between these conformers is typically small, on the order of 0.4 to 1.8 kcal/mol. researchgate.netacs.org

The presence of the cyclopropyl group in this compound would also be a subject of interest in a GED study, as the orientation of the three-membered ring relative to the benzene ring is another key conformational parameter. researchgate.net

Table 2: Conformational and Structural Parameters of Trifluoromethoxybenzene from Gas Electron Diffraction and Quantum Chemical Calculations

Parameter Finding Reference
Conformational Composition Mixture of conformers; orthogonal form is dominant. researchgate.net
Most Stable Conformer Orthogonal ([o]-form), where the C-O-C plane is perpendicular to the phenyl ring. researchgate.netacs.org
Energy Difference (ΔE) [o]-form is more stable than the [e]-form by ~0.4-1.8 kcal/mol. researchgate.netacs.org
r(C-O) Bond Length (Å) ~1.36 - 1.38 Å acs.org

| ∠C-O-C Bond Angle (°) | ~118 - 120° | acs.org |

This table summarizes typical findings for the trifluoromethoxybenzene moiety, which are foundational for interpreting the structure of its derivatives.

A comprehensive search for specific computational and theoretical studies on This compound did not yield detailed research findings or specific data required to populate the requested article structure. Publicly accessible scientific literature and chemical databases appear to lack in-depth analyses, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or specific ab initio and semi-empirical conformational studies for this particular compound.

Therefore, it is not possible to provide a scientifically accurate article with detailed data tables and research findings as per the provided outline for "this compound". General principles of computational chemistry for related structures like cyclopropylbenzenes or trifluoromethoxybenzenes exist, but specific quantitative results (e.g., optimized coordinates, HOMO-LUMO energy values, MEP values, or rotational energy barriers) for the target molecule are not available in the searched resources.

Computational Chemistry and Theoretical Studies

Ab Initio and Semi-Empirical Methods

Transition State Characterization for Reaction Mechanisms

In computational chemistry, the characterization of transition states is fundamental to understanding the mechanisms of chemical reactions. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction coordinate. github.ioucsb.edu Locating and analyzing these transient structures allows for the determination of activation energies, which are crucial for predicting reaction rates and elucidating reaction pathways. fiveable.me

Theoretical calculations could model the transition states for electrophilic attack at the various positions of the benzene (B151609) ring. By comparing the calculated activation energies for the formation of the different sigma complexes, a prediction of the major product(s) can be made. Similarly, reactions involving the strained cyclopropyl (B3062369) ring, such as acid-catalyzed ring-opening, could be investigated by characterizing the relevant transition states to understand the reaction mechanism and stereochemical outcomes. researchgate.net

Table 1: Hypothetical Relative Energies of Transition States for Electrophilic Bromination of 1-Cyclopropyl-3-(trifluoromethoxy)benzene This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies are not available.

Substitution PositionRelative Transition State Energy (kcal/mol)Predicted Outcome
C2 (ortho to Cyclopropyl)+2.5Minor Product
C4 (para to Cyclopropyl)0.0Major Product
C5 (meta to Cyclopropyl)+8.0Trace Product
C6 (ortho to Cyclopropyl)+1.5Major Product

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netyoutube.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational flexibility and dynamics. kummerlaender.eu

For this compound, a key aspect of its conformational flexibility is the rotation of the cyclopropyl group relative to the benzene ring. Extensive computational and spectroscopic studies on the parent molecule, cyclopropylbenzene (B146485), have established that it preferentially adopts a "bisected" conformation. acs.orgnih.govlatrobe.edu.au In this arrangement, the plane of the benzene ring bisects the C-C-C angle of the cyclopropyl ring, which is the energetically favored state. researchgate.net A perpendicular conformation, where the plane of the benzene ring is aligned with a C-H bond of the cyclopropyl group, represents a rotational energy barrier.

The introduction of a trifluoromethoxy group at the meta-position is not expected to fundamentally alter this preference, as it does not create significant steric hindrance that would force the cyclopropyl group out of its favored bisected conformation. However, it could subtly influence the rotational energy barrier. MD simulations could be employed to explore the conformational landscape, quantify the rotational barrier, and understand how the molecule behaves at different temperatures in various solvent environments.

Table 2: Calculated Conformational Properties of Cyclopropylbenzene Data based on computational studies of the parent molecule, cyclopropylbenzene.

ConformerRelative Energy (cal/mol)nih.govDescription
Bisected0Most stable conformer; phenyl ring plane bisects the cyclopropane (B1198618) ring.
Perpendicular+157 to +985 (depending on calculation method)Transition state for rotation; phenyl ring plane is perpendicular to the bisected plane.

Quantitative Structure-Activity Relationships (QSAR) Theoretical Basis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govmdpi.com The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular structure. researchgate.net

A QSAR model is developed by first compiling a dataset of structurally related molecules with measured activity data. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. semanticscholar.org Statistical methods, like multiple linear regression, are then used to build a model that correlates the descriptors with the observed activity.

For a series of analogs based on this compound, a QSAR study could be invaluable in designing compounds with optimized properties for a specific biological target. The model would quantify the contributions of the cyclopropyl and trifluoromethoxy substituents.

Electronic Descriptors: The trifluoromethoxy group is a strong electron-withdrawing and highly lipophilic substituent, while the cyclopropyl group has unique electronic properties due to its strained ring. Descriptors like Hammett constants or calculated atomic charges would capture these effects. nih.gov

Steric Descriptors: The size and shape of the substituents can be described by parameters such as molar refractivity or van der Waals volume.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity, which is critical for membrane permeability and binding to hydrophobic pockets in proteins.

By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent and effective molecules. nih.gov

Table 3: Common Descriptor Classes in QSAR Studies for Substituted Benzenes

Descriptor ClassExamplesProperty Quantified
ElectronicHammett constants (σ), Atomic Charges, Dipole Moment, HOMO/LUMO energiesElectron-donating/withdrawing effects, charge distribution, reactivity. nih.gov
StericTaft Steric Parameter (Es), Molar Refractivity (MR), van der Waals VolumeSize and shape of substituents, potential for steric hindrance.
HydrophobicPartition Coefficient (logP), Hansch π constantLipophilicity, ability to cross cell membranes and interact with nonpolar environments.
TopologicalConnectivity Indices (e.g., Randic index), Balaban IndexMolecular branching and connectivity. semanticscholar.org

Advanced Applications and Research Directions

Role as Advanced Synthetic Intermediates

"1-Cyclopropyl-3-(trifluoromethoxy)benzene" serves as a versatile scaffold in organic synthesis, providing a gateway to more complex and functionally diverse molecules. Its utility as a building block stems from the distinct reactivity of its constituent parts: the aromatic ring, the cyclopropyl (B3062369) moiety, and the trifluoromethoxy group.

The structural rigidity and specific stereoelectronic properties of "this compound" make it an attractive starting material for the synthesis of intricate molecular frameworks. Organic building blocks are fundamental components used to construct more complex molecules, and this compound offers a unique combination of functionalities. fluorochem.co.ukmsesupplies.com The cyclopropyl group, with its inherent ring strain and "pseudo-double bond" character, can participate in various cycloaddition and ring-opening reactions, allowing for the construction of novel carbocyclic and heterocyclic systems. The trifluoromethoxy group enhances the metabolic stability and lipophilicity of resulting molecules, which is a highly desirable trait in medicinal chemistry. mdpi.combeilstein-journals.orgnih.gov For instance, this building block could be envisioned as a precursor for the synthesis of novel pharmaceutical agents, agrochemicals, or functional materials where precise control over molecular shape and electronic properties is crucial.

The benzene (B151609) ring of "this compound" is amenable to a variety of electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the cyclopropyl and trifluoromethoxy substituents play a crucial role in determining the regioselectivity of these transformations. The cyclopropyl group is generally considered an ortho-, para-director, while the trifluoromethoxy group, despite being electron-withdrawing, can also direct incoming electrophiles to the para position due to the influence of its oxygen lone pairs. nih.gov This predictable reactivity allows for the strategic installation of nitro, halogen, or acyl groups, which can then be further elaborated into more complex functionalities. Such derivatization is a key step in the synthesis of target molecules with specific biological or material properties.

Exploration in Materials Science Research

The distinct electronic and physical properties conferred by the cyclopropyl and trifluoromethoxy groups suggest potential applications for "this compound" and its derivatives in the field of materials science.

Table 1: Interactive Data on Substituent Effects on Benzene Ring Properties (Note: Data is generalized based on known substituent effects and not specific experimental values for this compound)

Substituent Group Electronic Effect Influence on Aromatic Ring Potential Impact on Properties
Cyclopropyl Electron-donating (hyperconjugation) Increases electron density Modulates HOMO/LUMO levels, affects absorption/emission spectra

The incorporation of fluorine-containing groups is a well-established strategy in the design of liquid crystals due to their ability to induce favorable mesomorphic properties. researchgate.netbiointerfaceresearch.commdpi.com The trifluoromethoxy group, in particular, can enhance thermal stability and introduce specific intermolecular interactions that promote the formation of liquid crystalline phases. mdpi.com The rigid core of the benzene ring combined with the unique conformational properties of the cyclopropyl and trifluoromethoxy groups could lead to the development of novel liquid crystalline materials. nih.gov

In polymer chemistry, "this compound" could serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The trifluoromethoxy group can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant. nih.gov The cyclopropyl group could be utilized as a reactive handle for polymerization or cross-linking reactions.

Theoretical Studies on Novel Reactivity Patterns

While specific experimental studies on the reactivity of "this compound" are limited, theoretical and computational studies can provide valuable insights into its potential chemical behavior. Density Functional Theory (DFT) calculations could be employed to model its electronic structure, predict its reactivity towards various reagents, and elucidate the mechanisms of potential reactions. researchgate.netnih.govnih.gov

Theoretical investigations could focus on several key areas:

Regioselectivity of Electrophilic Aromatic Substitution: Computational models can predict the most likely positions for electrophilic attack on the aromatic ring, providing guidance for synthetic chemists. nih.gov

Ring-Opening Reactions of the Cyclopropyl Group: The influence of the trifluoromethoxy substituent on the stability and reactivity of the cyclopropyl ring could be explored, potentially revealing novel reaction pathways.

Conformational Analysis: The preferred spatial arrangement of the cyclopropyl and trifluoromethoxy groups relative to the benzene ring can be determined, which is crucial for understanding its interaction with biological targets or its packing in the solid state. researchgate.net

Such theoretical studies would not only enhance the fundamental understanding of this molecule's chemistry but also accelerate the discovery of its practical applications.

Investigation of Unique Transformations Triggered by Combined Substituent Effects

The synergistic or antagonistic effects of the cyclopropyl and trifluoromethoxy groups are expected to give rise to novel chemical transformations. The electron-donating nature of the cyclopropyl ring, coupled with the strong electron-withdrawing properties of the trifluoromethoxy group, creates a unique electronic environment on the benzene ring. This could lead to regioselective reactions that are not observed in benzene rings with only one of these substituents. Future research should focus on exploring electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions of this compound to uncover these unique transformations.

Rational Design of New Catalytic Systems for Derivatization

The development of new catalytic systems specifically designed for the derivatization of this compound is a crucial next step. Given the distinct electronic and steric properties of this molecule, existing catalytic systems may not be optimal. Research in this area should aim to design catalysts that can selectively functionalize specific positions on the benzene ring or the cyclopropyl group. This could involve the use of transition metal catalysts with tailored ligands that can interact specifically with the substrate.

Future Research Perspectives

The future of research on this compound is promising, with several key areas warranting investigation. These include the development of environmentally friendly synthetic methods, the exploration of its potential in asymmetric synthesis, and the use of computational tools to predict its properties and reactivity.

Exploring Chiral Variants and Asymmetric Synthesis

The presence of a cyclopropyl group introduces the possibility of chirality in derivatives of this compound. The development of methods for the asymmetric synthesis of chiral variants of this compound is a significant area for future research. This would allow for the synthesis of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and materials science. Research in this area could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the reactions.

Computational Prediction of Novel Reactions and Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations can be used to model the electronic structure of the molecule and to predict its behavior in various chemical reactions. This can help to guide experimental work and to identify promising new reactions and applications for this compound. Computational studies can also be used to design new catalysts and to understand the mechanisms of observed reactions.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-cyclopropyl-3-(trifluoromethoxy)benzene?

Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the trifluoromethoxy group and (2) constructing the cyclopropane ring.

  • Trifluoromethoxy Installation:
    The trifluoromethoxy (-OCF₃) group can be introduced via nucleophilic substitution using precursors like 3-bromo-1-(bromomethyl)benzene. For example, reacting with silver trifluoromethoxide (AgOCF₃) under anhydrous conditions at 60–80°C achieves substitution .
  • Cyclopropanation:
    Cyclopropane rings are often formed via [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) or transition-metal-catalyzed methods. A brominated intermediate (e.g., 1-bromo-3-(trifluoromethoxy)benzene) can undergo cyclopropane ring closure using alkenes and palladium catalysts .
    Key Considerations:
  • Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to byproducts from incomplete substitution.
  • Monitor reaction progress using GC-MS or TLC with UV visualization .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: The cyclopropyl protons appear as a multiplet (δ 0.8–1.5 ppm), while aromatic protons show splitting patterns dependent on substituent positions. The trifluoromethoxy group causes deshielding of adjacent protons (δ 7.2–7.8 ppm) .
    • ¹⁹F NMR: A singlet near δ -58 ppm confirms the -OCF₃ group .
  • X-ray Crystallography:
    Single-crystal X-ray diffraction provides bond lengths (C-C in cyclopropane: ~1.51 Å) and dihedral angles between the benzene and cyclopropane rings .
  • IR Spectroscopy:
    Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250–1300 cm⁻¹) are diagnostic .

Advanced: What computational approaches are used to predict the electronic effects of the trifluoromethoxy group on aromatic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are employed to model electronic effects:

  • Electrostatic Potential Maps:
    The -OCF₃ group is electron-withdrawing due to inductive effects, directing electrophilic substitution to the para position relative to itself. This is confirmed by localized negative charges on the oxygen atom .
  • Reactivity Predictions:
    Fukui indices (dual descriptor) identify nucleophilic/electrophilic sites. For example, the cyclopropane ring exhibits strain-induced reactivity, making it susceptible to ring-opening reactions under acidic conditions .
    Experimental Validation:
  • Compare computed activation energies with kinetic data from nitration or halogenation reactions .

Advanced: How does the cyclopropane ring influence the compound’s stability and reactivity in cross-coupling reactions?

Methodological Answer:
The cyclopropane ring introduces strain (~27 kcal/mol), enhancing reactivity in cross-coupling but requiring careful optimization:

  • Suzuki-Miyaura Coupling:
    Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids. The reaction proceeds at 80°C in THF/H₂O, but excessive heating (>100°C) risks ring opening. Monitor via ¹H NMR for cyclopropane integrity .
  • Buchwald-Hartwig Amination:
    Cyclopropane strain facilitates C-N bond formation with primary amines. However, steric hindrance from the trifluoromethoxy group may reduce yields. Pre-activate the catalyst (e.g., Pd₂(dba)₃/XPhos) to mitigate this .
    Stability Studies:
  • Conduct accelerated degradation tests (40°C/75% RH) to assess shelf life. HPLC analysis detects decomposition products like 3-(trifluoromethoxy)benzoic acid .

Advanced: What strategies address regioselectivity challenges in functionalizing this compound?

Methodological Answer:
Regioselectivity is governed by steric and electronic factors:

  • Directed Ortho-Metalation:
    Use a directing group (e.g., -OMe) to guide lithiation. For example, temporarily install a methoxy group, perform lithiation at -78°C, then deprotect .
  • Electrophilic Aromatic Substitution:
    The -OCF₃ group deactivates the ring, favoring nitration at the para position. Use mixed HNO₃/H₂SO₄ at 0°C to minimize over-nitration .
  • Protection/Deprotection:
    Protect the cyclopropane with a silyl group (e.g., TMSCl) during harsh reactions to prevent ring opening .

Advanced: How is this compound utilized in medicinal chemistry research?

Methodological Answer:
The compound serves as a scaffold for bioactive molecules:

  • Library Synthesis:
    Diversify via parallel synthesis using Ugi or Heck reactions. For example, introduce amide or aryl groups to explore structure-activity relationships (SAR) .
  • Pharmacokinetic Studies:
    Assess metabolic stability using liver microsomes. The trifluoromethoxy group reduces oxidative metabolism, enhancing half-life compared to methoxy analogs .
  • Target Engagement:
    Radiolabel the compound (³H or ¹⁴C) for binding assays with targets like G-protein-coupled receptors (GPCRs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.